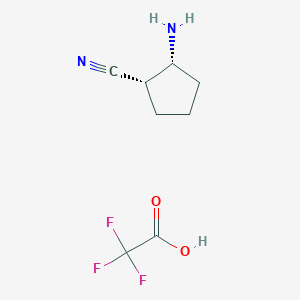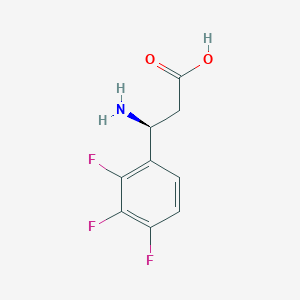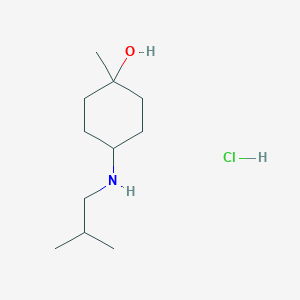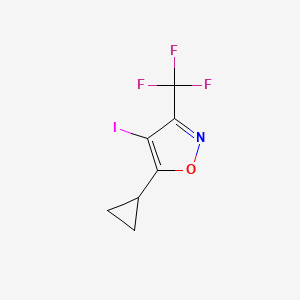
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of picolinic acid and contains a fluorine atom, an amino group, and a cyclopropyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Fluorination: Introduction of the fluorine atom at the desired position.
Amination: Introduction of the amino group.
Esterification: Formation of the methyl ester.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of substituted picolinates .
科学的研究の応用
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-amino-5-fluoropicolinate: Similar structure but lacks the cyclopropyl group.
Methyl 3-amino-6-cyclopropylpicolinate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is unique due to the combination of the amino, fluorine, and cyclopropyl groups on the picolinic acid scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
methyl 3-amino-6-cyclopropyl-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11FN2O2/c1-15-10(14)9-7(12)4-6(11)8(13-9)5-2-3-5/h4-5H,2-3,12H2,1H3 |
InChIキー |
OVNSMYRYWPUVGM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1N)F)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)





![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)
![Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13051113.png)






